molecular formula C24H23N3OS B563299 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine CAS No. 1076198-97-4

7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine

Cat. No.: B563299
CAS No.: 1076198-97-4
M. Wt: 401.528
InChI Key: XFJQVRTWUFPAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is a derivative of Quetiapine, a well-known antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder.

Mechanism of Action

Target of Action

The primary targets of 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine are the 5-HT Receptor and the Dopamine Receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and other neurological functions.

Mode of Action

This compound interacts with its targets by binding to these receptors, thereby modulating their activity . The exact nature of these interactions and the resulting changes are currently under investigation.

Biochemical Pathways

The compound affects several biochemical pathways, primarily those involving serotonin and dopamine neurotransmission . The downstream effects of these pathways include changes in mood, cognition, and behavior.

Pharmacokinetics

It is soluble in dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound should be stored at -20° C for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine typically involves multiple steps, starting from the core structure of Quetiapine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is unique due to its specific structural modifications, which may confer distinct pharmacological properties and research applications. These modifications can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for scientific investigation .

Properties

IUPAC Name

2-phenylmethoxy-6-piperazin-1-ylbenzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-2-6-18(7-3-1)17-28-19-10-11-21-23(16-19)29-22-9-5-4-8-20(22)24(26-21)27-14-12-25-13-15-27/h1-11,16,25H,12-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJQVRTWUFPAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652463
Record name 7-(Benzyloxy)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-97-4
Record name 7-(Benzyloxy)-11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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